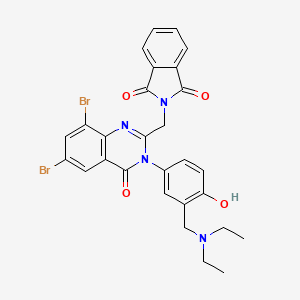
2-Chloro-4-methyl-3-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-methyl-3-phenylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound features a chlorine atom at the second position, a methyl group at the fourth position, and a phenyl group at the third position on the pyridine ring. Its molecular formula is C12H10ClN, and it has a molecular weight of 203.67 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-3-phenylpyridine can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a multi-step process starting from readily available precursors. For instance, the chlorination of 2-methyl-4-phenylpyridine using thionyl chloride or phosphorus pentachloride can yield the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion .
化学反応の分析
Types of Reactions: 2-Chloro-4-methyl-3-phenylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The phenyl group can be hydrogenated to a cyclohexyl group under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the chlorine atom with a methoxy group.
Oxidation: Potassium permanganate in an alkaline medium can oxidize the methyl group to a carboxylic acid.
Reduction: Palladium on carbon (Pd/C) under hydrogen gas can reduce the phenyl group to a cyclohexyl group.
Major Products Formed:
Nucleophilic Substitution: 2-Methoxy-4-methyl-3-phenylpyridine.
Oxidation: 2-Chloro-4-carboxy-3-phenylpyridine.
Reduction: 2-Chloro-4-methyl-3-cyclohexylpyridine.
科学的研究の応用
2-Chloro-4-methyl-3-phenylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and specialty chemicals
作用機序
The mechanism of action of 2-Chloro-4-methyl-3-phenylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The chlorine atom and the phenyl group can interact with the active site of the target enzyme, blocking its activity. The methyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target .
類似化合物との比較
2-Chloro-4-methylpyridine: Lacks the phenyl group, making it less lipophilic.
4-Methyl-3-phenylpyridine: Lacks the chlorine atom, reducing its reactivity in nucleophilic substitution reactions.
2-Chloro-3-phenylpyridine: Lacks the methyl group, affecting its overall stability and reactivity.
Uniqueness: 2-Chloro-4-methyl-3-phenylpyridine is unique due to the presence of all three substituents (chlorine, methyl, and phenyl) on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
特性
分子式 |
C12H10ClN |
|---|---|
分子量 |
203.67 g/mol |
IUPAC名 |
2-chloro-4-methyl-3-phenylpyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-7-8-14-12(13)11(9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChIキー |
OUNUAFCYJBCRDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


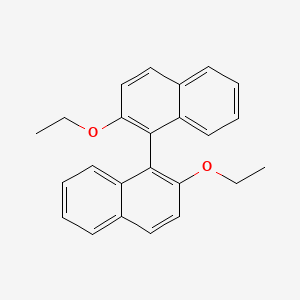
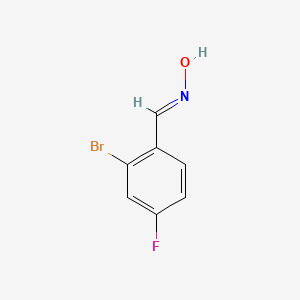
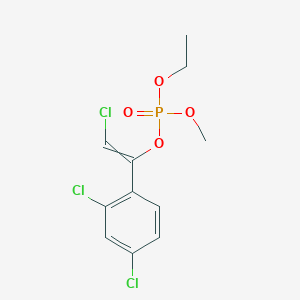

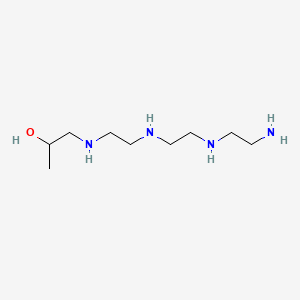
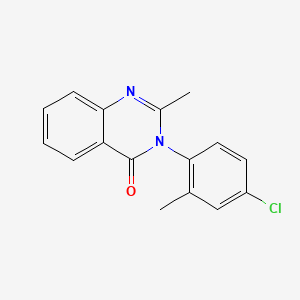

![ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine](/img/structure/B13739240.png)
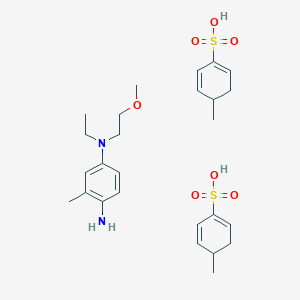

![1,2,3,3a,8,8a-Hexahydro-3a,8-dimethyl-pyrrolo[2,3-b]indole](/img/structure/B13739261.png)
